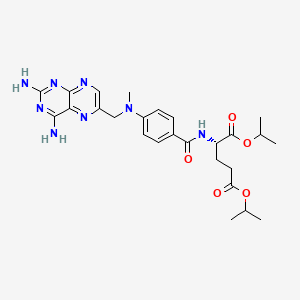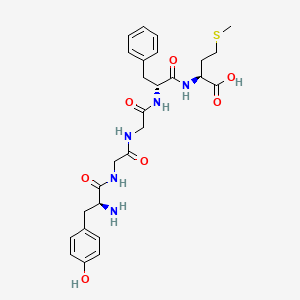
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(1-(hydroxyimino)-2-oxopropyl)-, dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,12-Diaza-6,9-diazoniadispiro(5252)hexadecane, 3,12-bis(1-(hydroxyimino)-2-oxopropyl)-, dichloride is a complex organic compound with a unique structure featuring multiple nitrogen atoms and spirocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(1-(hydroxyimino)-2-oxopropyl)-, dichloride typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the diaza and diazonia groups. The final step involves the addition of the hydroxyimino and oxopropyl groups under controlled conditions to ensure the correct placement of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(1-(hydroxyimino)-2-oxopropyl)-, dichloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxy derivatives.
Scientific Research Applications
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(1-(hydroxyimino)-2-oxopropyl)-, dichloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(1-(hydroxyimino)-2-oxopropyl)-, dichloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Zwitterions: Molecules containing both positive and negative charges, often used in various chemical and biological applications.
Uniqueness
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(1-(hydroxyimino)-2-oxopropyl)-, dichloride is unique due to its spirocyclic structure and multiple functional groups, which confer distinct chemical and biological properties not found in simpler compounds like piperine or zwitterions.
Properties
CAS No. |
149986-18-5 |
|---|---|
Molecular Formula |
C18H32Cl2N6O4 |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
(1Z)-1-[12-[(Z)-C-acetyl-N-hydroxycarbonimidoyl]-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl]-1-hydroxyiminopropan-2-one;dichloride |
InChI |
InChI=1S/C18H30N6O4.2ClH/c1-15(25)17(19-27)21-3-7-23(8-4-21)11-13-24(14-12-23)9-5-22(6-10-24)18(20-28)16(2)26;;/h3-14H2,1-2H3;2*1H |
InChI Key |
PYLZSQPDTAADNG-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)/C(=N/O)/N1CC[N+]2(CC[N+]3(CC2)CCN(CC3)/C(=N\O)/C(=O)C)CC1.[Cl-].[Cl-] |
Canonical SMILES |
CC(=O)C(=NO)N1CC[N+]2(CC1)CC[N+]3(CCN(CC3)C(=NO)C(=O)C)CC2.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


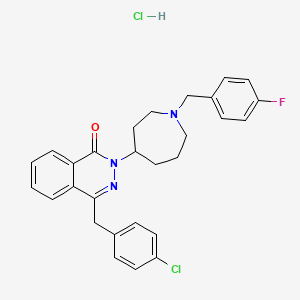
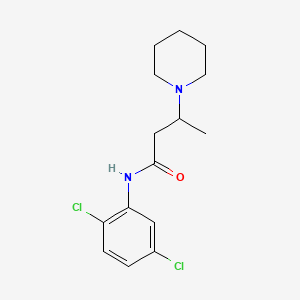

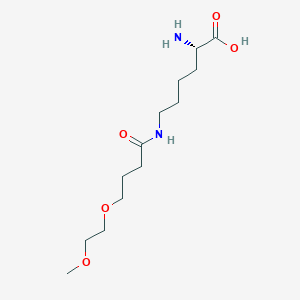
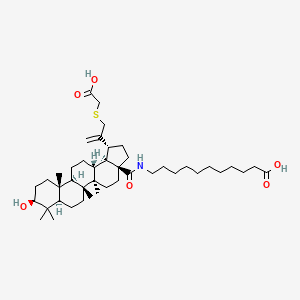

![N-[1-[3-(4-ethyl-5-oxotetrazol-1-yl)propyl]piperidin-4-yl]-N-phenylpropanamide](/img/structure/B15189451.png)



